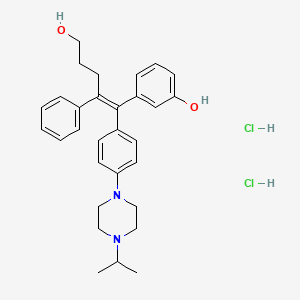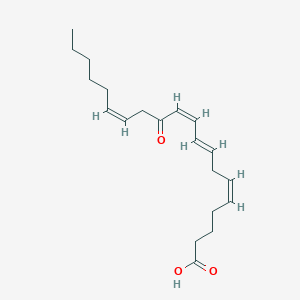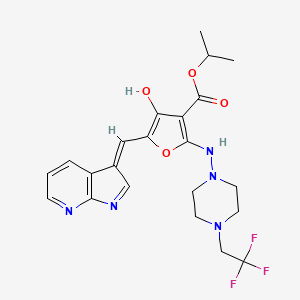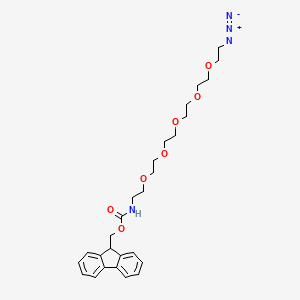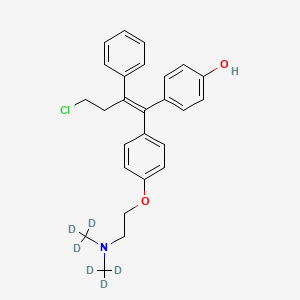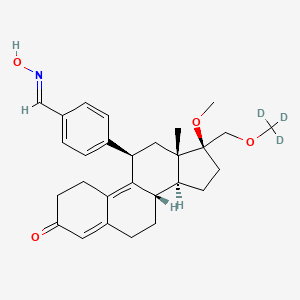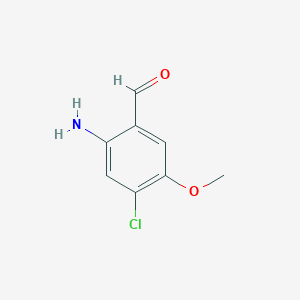
Artemisinin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artemisinin-d4 is a deuterated derivative of artemisinin, a natural sesquiterpene lactone obtained from the traditional Chinese medicinal herb Artemisia annua. Artemisinin and its derivatives are widely recognized for their potent antimalarial properties. The deuterated form, this compound, is used in various scientific research applications due to its enhanced stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Artemisinin-d4 involves the incorporation of deuterium atoms into the artemisinin molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in artemisinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the artemisinin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Extraction of Artemisinin: Artemisinin is extracted from Artemisia annua using solvents such as hexane or ethanol.
Deuteration Process: The extracted artemisinin undergoes deuteration using deuterated reagents or hydrogen-deuterium exchange methods.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired deuterium content and purity.
Análisis De Reacciones Químicas
Types of Reactions
Artemisinin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, such as dihydrothis compound.
Reduction: Reduction reactions can convert this compound into other deuterated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the artemisinin structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon can facilitate hydrogen-deuterium exchange reactions.
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of artemisinin, such as dihydrothis compound, artemether-d4, and artesunate-d4.
Aplicaciones Científicas De Investigación
Artemisinin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of artemisinin and its derivatives.
Medicine: Utilized in medical research to study the efficacy and safety of artemisinin-based therapies, particularly in antimalarial and anticancer treatments.
Industry: Applied in the pharmaceutical industry for the development of new drugs and formulations.
Mecanismo De Acción
Artemisinin-d4 exerts its effects through several mechanisms:
Generation of Reactive Oxygen Species: The endoperoxide bridge in this compound is activated by heme or ferrous iron, leading to the generation of reactive oxygen species that damage cellular components.
Inhibition of Molecular Targets: this compound targets various molecular pathways, including the inhibition of sarcoplasmic/endoplasmic reticulum calcium ATPase, leading to disrupted calcium homeostasis.
Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating apoptosis-related proteins such as BAX and caspase-3.
Comparación Con Compuestos Similares
Artemisinin-d4 is compared with other similar compounds, such as:
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties but different pharmacokinetics.
Artemether: A methyl ether derivative of artemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of artemisinin used in severe malaria cases.
Uniqueness
This compound is unique due to its deuterium content, which enhances its stability and allows for detailed tracing in scientific studies. This makes it a valuable tool in research applications where understanding the precise behavior and metabolism of artemisinin is crucial.
Propiedades
Fórmula molecular |
C15H22O5 |
|---|---|
Peso molecular |
286.36 g/mol |
Nombre IUPAC |
(1R,4S,5R,8S,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3,9D |
Clave InChI |
BLUAFEHZUWYNDE-MJVQAEMVSA-N |
SMILES isomérico |
[2H][C@]1([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


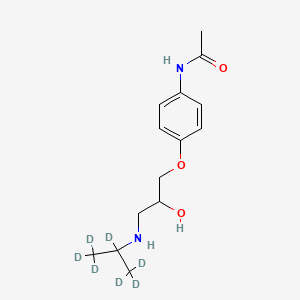

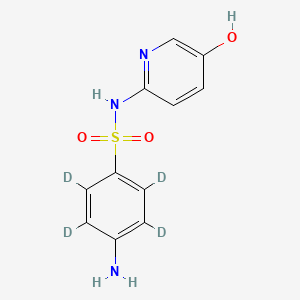
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
